molecular formula C9H5N3O B3218507 3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile CAS No. 1190309-91-1

3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

Cat. No.: B3218507
CAS No.: 1190309-91-1
M. Wt: 171.16 g/mol
InChI Key: GYTOORZKQQIGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 3-Formyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is a high-purity chemical compound provided for research and development purposes. With the CAS Number 1190309-91-1, this molecule has a molecular formula of C 9 H 5 N 3 O and a molecular weight of 171.16 g/mol . Research Applications and Value This compound serves as a versatile chemical building block , particularly in medicinal chemistry. The molecule features a pyrrolopyridine core, which is a privileged scaffold in drug discovery known as 7-azaindole . This core structure is found in numerous biologically active compounds and is a subject of research for various therapeutic areas . The presence of both a formyl group and a nitrile group on the scaffold makes it a valuable intermediate for further synthetic modification via condensation, cyclization, and nucleophilic addition reactions . Researchers utilize this structural motif in the synthesis and exploration of novel molecules with potential antiproliferative activity . While specific mechanisms of action are compound-specific, derivatives of the pyrrolopyridine scaffold have been investigated as potential inhibitors of enzymes such as kinases and human neutrophil elastase (HNE) . Handling and Compliance This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications. Researchers should handle the material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O/c10-3-8-9-7(1-2-11-8)6(5-13)4-12-9/h1-2,4-5,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTOORZKQQIGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CN2)C=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Formyl 1h Pyrrolo 2,3 C Pyridine 7 Carbonitrile

Evolution of Synthetic Strategies for Pyrrolopyridine Systems

The development of synthetic routes to pyrrolopyridine systems, also known as azaindoles, has been driven by their significant biological activities, serving as scaffolds in medicinal chemistry. Early methods often involved harsh reaction conditions and offered limited control over regioselectivity. However, the field has evolved significantly with the advent of modern synthetic techniques.

Contemporary strategies focus on efficiency, diversity, and the introduction of functional groups with high precision. The evolution has seen a shift from classical linear syntheses to more convergent and atom-economical approaches. The development of palladium-catalyzed cross-coupling reactions, for instance, has revolutionized the construction of the pyrrolopyridine core and the introduction of various substituents. nih.gov Furthermore, the demand for environmentally benign processes has spurred the development of greener synthetic alternatives.

Classical and Contemporary Approaches to the Pyrrolopyridine Core Construction

The synthesis of the pyrrolopyridine core, the foundational structure of 3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile, can be achieved through various classical and contemporary methods.

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including pyrrolopyridines. These reactions typically involve the formation of the fused ring system from acyclic or simpler cyclic precursors in a single step. For instance, the condensation of an appropriately substituted aminopyrrole with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of the pyridine (B92270) ring fused to the pyrrole (B145914). nih.gov

Annulation strategies, where a new ring is built onto an existing one, are also prevalent. This can involve the cyclization of a substituted pyridine derivative to form the pyrrole ring, or vice versa. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Multi-component reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly efficient and aligns with the principles of green chemistry by reducing the number of synthetic steps and waste generation.

For the synthesis of pyrrolopyridine derivatives, MCRs can offer a rapid and diversity-oriented approach. A one-pot, three-component cyclocondensation of an N-substituted 2-amino-4-cyanopyrrole, an aldehyde, and an active methylene (B1212753) compound can efficiently generate the 7-azaindole (B17877) framework. nih.govacs.org This strategy allows for the introduction of various substituents on the pyrrolopyridine core by simply changing the starting components.

Table 1: Examples of Multi-component Reactions for Pyrrolopyridine Synthesis

Starting Material 1Starting Material 2Starting Material 3Product TypeReference
2-Amino-4-cyanopyrroleAldehydeActive Methylene CompoundSubstituted 7-Azaindole nih.govacs.org
AminopyrazoleArylidenepyruvic acid-Pyrazolopyridine
2-Aminopyridine (B139424)Alkyne-Pyrrolopyridine organic-chemistry.org

This table is illustrative of general MCR strategies for related structures and does not depict the direct synthesis of the title compound.

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules. These principles advocate for the use of non-toxic reagents and solvents, energy efficiency, and waste reduction. In the context of pyrrolopyridine synthesis, this has led to the exploration of alternative reaction media, such as water, and the use of catalytic methods to replace stoichiometric reagents. mdpi.com

Key Precursors and Starting Materials in the Synthesis of this compound

The synthesis of this compound would logically proceed through a two-stage approach: the construction of the core 1H-pyrrolo[2,3-c]pyridine-7-carbonitrile followed by the introduction of the formyl group at the C3 position.

A plausible key precursor for the final step is 1H-pyrrolo[2,3-c]pyridine-7-carbonitrile . The synthesis of this precursor itself would likely start from simpler, commercially available building blocks. One common strategy for constructing the 7-azaindole skeleton involves starting with a substituted pyridine and building the pyrrole ring onto it. For instance, a substituted 2-aminopyridine could undergo a series of reactions to form the fused pyrrole ring. nih.gov

The introduction of the 7-carbonitrile group could be achieved through various methods, such as the cyanation of a corresponding halo-pyrrolopyridine or from a precursor already containing a nitrile or a group that can be converted to a nitrile.

The final step, the introduction of the formyl group at the C3 position of the pyrrole ring, is most likely achieved through an electrophilic substitution reaction. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic rings, such as pyrroles. acs.orguni-rostock.de This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).

Table 2: Plausible Key Precursors and Reagents

Precursor/ReagentRole in Synthesis
Substituted 2-aminopyridineStarting material for the pyrrolopyridine core
1H-pyrrolo[2,3-c]pyridine-7-carbonitrile Immediate precursor for formylation
N,N-Dimethylformamide (DMF)Source of the formyl group in the Vilsmeier-Haack reaction
Phosphoryl chloride (POCl₃)Activating agent for DMF in the Vilsmeier-Haack reaction

Mechanistic Investigations of this compound Formation

The reaction proceeds in two main stages:

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphoryl chloride (POCl₃) to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent. acs.orguni-rostock.de

Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of 1H-pyrrolo[2,3-c]pyridine-7-carbonitrile acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. The C3 position of the pyrrole ring is generally the most nucleophilic and therefore the most likely site of attack. This leads to the formation of an iminium ion intermediate. Subsequent hydrolysis of this iminium ion during aqueous workup yields the final aldehyde product, this compound. uni-rostock.de

The presence of the electron-withdrawing nitrile group at the 7-position on the pyridine ring is expected to influence the reactivity of the pyrrolopyridine system, but the inherent nucleophilicity of the pyrrole ring should still allow for the electrophilic formylation to occur.

Elucidation of Reaction Pathways and Intermediates

The synthesis of the pyrrolo[2,3-c]pyridine core often proceeds through the construction of the pyrrole ring onto a pre-functionalized pyridine. One common strategy involves the Larock indole (B1671886) synthesis, a palladium-catalyzed heteroannulation of an appropriately substituted aminopyridine with an alkyne. The mechanism of the Larock reaction is proposed to initiate with the oxidative addition of the palladium(0) catalyst to an ortho-haloaminopyridine. This is followed by coordination and insertion of the alkyne into the arylpalladium bond, forming a vinylpalladium intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the amino group and reductive elimination yields the pyrrole ring and regenerates the palladium(0) catalyst. ub.eduwikipedia.org

Another key transformation for introducing the formyl group is the Vilsmeier-Haack reaction. ijpcbs.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic rings. The reaction mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. The pyrrolo[2,3-c]pyridine attacks this electrophile, leading to an iminium salt intermediate that is subsequently hydrolyzed during workup to yield the desired aldehyde. wikipedia.org For complex substrates, this reaction can lead to the construction of fused ring systems through intramolecular cyclization following the initial formylation. nih.govresearchgate.net

In some synthetic sequences, intermediates such as 2-chloro-3-formylpyridines or related structures serve as crucial building blocks. The synthesis of the pyrrolo[2,3-c]pyridine-7-one scaffold, for instance, can be achieved through an acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals. nih.govsigmaaldrich.com

Transition State Analysis in Pyrrolopyridine Synthesis

While specific transition state analyses for the synthesis of this compound are not extensively documented in publicly available literature, computational studies, particularly Density Functional Theory (DFT), have been employed to investigate the mechanisms of related pyrrolopyridine syntheses. researchgate.netbohrium.com These studies help in understanding the energetics of different reaction pathways, the structures of intermediates, and the geometries of transition states. For instance, DFT calculations can model the oxidative addition and reductive elimination steps in palladium-catalyzed cyclizations, providing insights into the feasibility and regioselectivity of the reaction. bohrium.com Such computational analyses are invaluable for optimizing reaction conditions and predicting the outcomes of new synthetic routes.

Catalytic Systems in this compound Synthesis and Analogues

Transition Metal-Catalyzed Processes (e.g., Palladium, Manganese, Copper)

Transition metal catalysis is a cornerstone in the synthesis of pyrrolopyridines and their derivatives.

Palladium: Palladium catalysts are extensively used for C-C and C-N bond formation, which are critical steps in constructing the pyrrolopyridine skeleton. rsc.org The Larock indole synthesis, as previously mentioned, is a prime example of a palladium-catalyzed reaction. ub.eduwikipedia.org Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are employed to introduce substituents onto the pyridine or pyrrole ring prior to or after the cyclization step. mdpi.comnih.gov These reactions allow for the modular synthesis of a wide range of functionalized azaindoles. For example, a palladium-catalyzed cascade reaction involving the cyclization of functionalized 1,6-dienes can also be employed. acs.org

Manganese: Manganese catalysts, being more abundant and less toxic than precious metals, are emerging as powerful tools in heterocyclic synthesis. While specific applications to this compound are not widely reported, manganese-catalyzed C-H functionalization of heterocycles is a growing field. chemrxiv.org Manganese complexes have been shown to catalyze hydrogenation and dehydrogenation of N-heterocycles, which could be relevant for modifications of the pyrrolopyridine core. mdpi.com

Copper: Copper-catalyzed reactions are also valuable in the synthesis of nitrogen-containing heterocycles. Copper catalysts can facilitate C-N bond formation and have been used in the synthesis of pyrrolo[1,2-c]quinazolines and pyrrolo[2,1-a]isoquinolines. nih.gov Copper-catalyzed cascade cyanation/cyclization of unactivated olefins is another strategy that could potentially be adapted for the synthesis of cyano-substituted pyrrolopyridines. dntb.gov.ua

Below is a table summarizing various transition metal-catalyzed reactions relevant to the synthesis of pyrrolopyridine derivatives.

CatalystReaction TypeApplication in Pyrrolopyridine Synthesis
Palladium Larock HeteroannulationFormation of the pyrrole ring onto a pyridine core. ub.eduwikipedia.org
Suzuki CouplingIntroduction of aryl or vinyl substituents. mdpi.com
Sonogashira CouplingIntroduction of alkynyl substituents. nih.gov
C-H FunctionalizationDirect introduction of functional groups. mdpi.com
Manganese C-H FunctionalizationPotential for direct modification of the heterocyclic core. chemrxiv.org
Hydrogenation/DehydrogenationSaturation or aromatization of the pyridine ring. mdpi.com
Copper C-N Bond FormationCyclization and amination reactions. nih.gov
CyanationIntroduction of the nitrile group. dntb.gov.ua

Organocatalysis and Metal-Free Approaches

In recent years, there has been a significant shift towards the development of more sustainable synthetic methods, leading to a surge in organocatalytic and metal-free approaches for the synthesis of heterocycles.

Organocatalysis: Organocatalysts, which are small organic molecules, offer a metal-free alternative for various transformations. While specific organocatalytic methods for the direct synthesis of this compound are not well-documented, related reactions such as the organocatalytic formylation of boronic acids with glyoxylic acid present a potential strategy for introducing the formyl group under mild conditions. sci-hub.red Thiamine hydrochloride has been reported as a recyclable organocatalyst for the synthesis of pyrrolo[2,3-d]pyrimidines in aqueous media, highlighting the potential for green chemistry in this area. researchgate.net

Metal-Free Approaches: Metal-free synthetic routes often rely on cyclization reactions promoted by strong acids or bases, or through electrophilic cyclization. For instance, the synthesis of 6-azaindoles can be achieved via an electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. chemrxiv.orgchemrxiv.org Additionally, alkali-amide controlled selective synthesis can lead to either 7-azaindole or 7-azaindoline through domino reactions, offering a transition-metal-free pathway. rsc.org These methods avoid the potential for metal contamination in the final product, which is a significant advantage in medicinal chemistry applications.

The table below outlines some metal-free approaches applicable to the synthesis of related heterocyclic systems.

Reaction TypeReagents/ConditionsApplication
Electrophilic [4+1]-CyclizationTrifluoroacetic anhydrideSynthesis of 6-azaindoles from 3-amino-4-methylpyridines. chemrxiv.orgchemrxiv.org
Domino ReactionAlkali-amides (e.g., LiN(SiMe3)2, KN(SiMe3)2)Selective synthesis of 7-azaindoles or 7-azaindolines. rsc.org
Acid-Promoted CyclizationStrong acidIntramolecular cyclization to form the pyrrole ring. nih.gov

Reactivity and Derivatization of 3 Formyl 1h Pyrrolo 2,3 C Pyridine 7 Carbonitrile

Transformations of the Formyl (-CHO) Group

The formyl group at the 3-position of the pyrrole (B145914) ring is a versatile handle for a variety of chemical modifications, including reduction, oxidation, and condensation reactions.

The aldehyde functionality of 3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: The reduction of the formyl group to a hydroxymethyl group can be achieved using standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For instance, the reduction of a similar compound, 7-azaindole-5-carboxaldehyde, to (1H-pyrrolo[2,3-b]pyridin-5-yl)-methanol has been documented, suggesting a similar transformation is feasible for the target molecule. chemicalbook.com This conversion provides a route to derivatives with a hydroxyl group, which can be further functionalized.

Oxidation: Oxidation of the formyl group yields the corresponding carboxylic acid, 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid-7-carbonitrile. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O). The resulting carboxylic acid is a key intermediate for the synthesis of amides, esters, and other acid derivatives. While direct oxidation of the target molecule is not widely reported, the oxidation of formyl groups on related heterocyclic systems is a standard synthetic procedure.

TransformationReagent ExampleProduct Functional Group
ReductionSodium borohydride (NaBH₄)-CH₂OH (Hydroxymethyl)
OxidationPotassium permanganate (KMnO₄)-COOH (Carboxylic acid)

The electrophilic nature of the formyl group's carbon atom makes it susceptible to nucleophilic attack, leading to a variety of condensation reactions.

Knoevenagel Condensation: The reaction of the formyl group with active methylene (B1212753) compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a weak base like piperidine or pyridine (B92270), is known as the Knoevenagel condensation. wikipedia.orgmdpi.comnih.govnih.gov This reaction would lead to the formation of a new carbon-carbon double bond at the 3-position, yielding α,β-unsaturated products. The Doebner modification of the Knoevenagel condensation utilizes pyridine as a solvent and is particularly effective when one of the activating groups on the nucleophile is a carboxylic acid, often leading to subsequent decarboxylation. wikipedia.org

Wittig Reaction: The Wittig reaction provides another route to carbon-carbon double bond formation by reacting the aldehyde with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.comorganic-chemistry.org This reaction is highly versatile, allowing for the introduction of a wide range of substituents depending on the structure of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes. organic-chemistry.org

Imine Formation: The formyl group readily condenses with primary amines to form imines, also known as Schiff bases. This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. The resulting imine can be further reduced (reductive amination) to form a secondary amine.

Reaction NameReactantCatalyst/ConditionsProduct Type
Knoevenagel CondensationActive methylene compoundWeak base (e.g., piperidine)α,β-unsaturated compound
Wittig ReactionPhosphorus ylide-Alkene
Imine FormationPrimary amineAcid catalystImine (Schiff base)

Reactions Involving the Carbonitrile (-CN) Group

The carbonitrile group at the 7-position of the pyridine ring can undergo several important transformations, including nucleophilic additions and cycloadditions.

The carbon-nitrogen triple bond of the nitrile group is susceptible to attack by nucleophiles. One of the most common reactions is hydrolysis to a carboxylic acid. This can be achieved under either acidic or basic conditions. researchgate.net

Acidic Hydrolysis: Heating the nitrile with a strong acid, such as hydrochloric acid or sulfuric acid, in the presence of water will yield the corresponding carboxylic acid and an ammonium salt.

Basic Hydrolysis: Treatment with a strong base, like sodium hydroxide, followed by acidification, will also produce the carboxylic acid. The initial product of basic hydrolysis is a carboxylate salt.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrolopyridine Scaffold

The pyrrolo[2,3-c]pyridine ring system exhibits a dual reactivity profile towards substitution reactions.

Electrophilic Aromatic Substitution: The pyrrole ring is electron-rich and therefore activated towards electrophilic attack. In general, electrophilic substitution on pyrrole occurs preferentially at the C2 (α) position due to the greater resonance stabilization of the cationic intermediate. pearson.comaklectures.comlibretexts.org Thus, reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to occur at the vacant positions of the pyrrole ring of this compound, likely at the C2 position. However, the existing electron-withdrawing formyl group at C3 would deactivate the pyrrole ring to some extent.

Nucleophilic Aromatic Substitution: The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or with a good leaving group present. Nucleophilic attack is favored at the C2 and C4 positions (ortho and para to the nitrogen atom) because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.comyoutube.com In the case of this compound, a nucleophilic substitution would likely require harsh conditions or the presence of a leaving group on the pyridine ring.

Reaction TypePreferred Position on Pyrrole RingPreferred Position on Pyridine RingInfluencing Factors
Electrophilic SubstitutionC2C3 (if forced)Activating nature of the pyrrole ring; deactivating nature of the pyridine nitrogen.
Nucleophilic Substitution-C2, C4Electron-deficient nature of the pyridine ring; presence of leaving groups.

Palladium-Catalyzed Cross-Coupling Reactions at the Pyrrolopyridine Core

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, these reactions would typically be performed on a halogenated precursor (e.g., where a bromine or iodine atom is present on the pyridine or pyrrole ring) to introduce new functional groups. The reactivity of related pyrrolopyridine systems demonstrates the feasibility of such transformations.

The Suzuki-Miyaura coupling is a widely used reaction to form C-C bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. nih.gov This reaction is instrumental in synthesizing biaryl compounds, which are common motifs in pharmaceuticals. On a pyrrolopyridine scaffold, this reaction can be used to introduce aryl or heteroaryl substituents. For instance, studies on the related 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine have shown that chemoselective Suzuki-Miyaura coupling can be achieved at the more reactive C-2 position. nih.gov The reaction typically employs a palladium catalyst such as Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand and a base like K₂CO₃. nih.gov

Table 1: Example Conditions for Suzuki-Miyaura Coupling on a Pyrrolopyridine Core

Aryl Boronic Acid Catalyst / Ligand Base Solvent Temperature (°C) Yield (%)
Phenylboronic acid Pd₂(dba)₃ K₂CO₃ 1,4-Dioxane/Water 100 High
4-Methoxyphenylboronic acid Pd₂(dba)₃ K₂CO₃ 1,4-Dioxane/Water 100 High

Data derived from studies on analogous 2-iodo-pyrrolopyridine systems. nih.gov

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. soton.ac.uk This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of a base like triethylamine (Et₃N). soton.ac.uk This method is highly valuable for the synthesis of alkynyl-substituted heterocycles. Research on bromo-cyanopyridines has demonstrated the successful application of Sonogashira coupling to introduce a wide range of functionalized alkynes. soton.ac.uk The reaction proceeds under mild, room temperature conditions and tolerates various functional groups including free alcohols and amines. soton.ac.uk

Table 2: Example Conditions for Sonogashira Coupling on a Halogenated Pyridine Nucleus

Terminal Alkyne Catalyst System Base Solvent Time (h) Yield (%)
4-Ethylphenylacetylene Pd(PPh₃)₄ / CuI Et₃N THF 16 93
1-Ethynyl-4-methylbenzene Pd(PPh₃)₄ / CuI Et₃N THF 16 85

Data based on the coupling of various alkynes with 5- or 6-bromo-3-fluoro-2-cyanopyridines. soton.ac.uk

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed reaction couples amines with aryl halides or pseudohalides. organic-chemistry.org It has largely replaced harsher classical methods for synthesizing arylamines. wikipedia.orgatlanchimpharma.com The choice of palladium precursor and, crucially, the phosphine ligand is critical for reaction efficiency and scope. researchgate.net In the context of a halogenated pyrrolopyridine precursor, this reaction would enable the introduction of primary or secondary amines. Studies on the 2-iodo-4-chloropyrrolopyridine scaffold show that after a Suzuki coupling at C-2, a subsequent Buchwald-Hartwig amination can be performed at the C-4 position to install an amino group. nih.gov

Table 3: Example Catalyst Systems for Buchwald-Hartwig Amination

Amine Type Catalyst / Ligand Base Application
Primary & Secondary Amines Pd₂(dba)₃ / BINAP NaOt-Bu General amination of aryl bromides
Primary Amines Pd(OAc)₂ / RuPhos Cs₂CO₃ Amination of chloro-heterocycles

This table represents common catalyst systems used for Buchwald-Hartwig aminations on various aryl halides. nih.govwikipedia.org

Functionalization of the Pyrrole Nitrogen Atom

The N-H proton of the pyrrole ring in the pyrrolopyridine system is weakly acidic and can be deprotonated by a suitable base, allowing for subsequent functionalization. juit.ac.in The presence of electron-withdrawing formyl and cyano groups would increase the acidity of the N-H proton, facilitating its removal. Common functionalization reactions include N-alkylation, N-acylation, and N-sulfonylation. These reactions are crucial for modulating the compound's steric and electronic properties and for protecting the pyrrole nitrogen during subsequent synthetic steps. For example, N-alkoxycarbonyl groups can be introduced by reacting the deprotonated pyrrole with the corresponding chloroformate.

A general procedure involves treating the pyrrolopyridine with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the addition of an electrophile (e.g., an alkyl halide, acyl chloride, or sulfonyl chloride). organic-chemistry.org

Ring Transformations and Rearrangement Studies

The pyrrolopyridine skeleton is generally stable; however, under specific conditions, ring transformations or rearrangements can occur. While specific studies on this compound are not widely reported, related heterocyclic systems can undergo rearrangements, often promoted by light, heat, or strong acids/bases. For instance, the Piloty–Robinson pyrrole synthesis involves a wikipedia.orgwikipedia.org-sigmatropic rearrangement of a di-imine intermediate to form the pyrrole ring. wikipedia.org It is conceivable that under specific energetic conditions, the pyrrolopyridine core could undergo skeletal rearrangements, although such transformations would likely require forcing conditions and are not common synthetic routes for this class of compounds.

Computational and Theoretical Studies on this compound: A Review of Current Knowledge

Introduction

The user's request for a thorough and scientifically accurate article based on a detailed outline cannot be fulfilled without the necessary foundational research. Generating content without supporting data would lead to speculation and would not meet the standards of scientific accuracy.

However, computational studies on related pyrrolopyridine derivatives have been conducted. These studies employ methods such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis to investigate the electronic structure, stability, and reactivity of these related compounds. Should the user be interested, an article on a structurally similar compound for which computational data is available could be provided as an alternative. This would offer insights into the types of computational analyses performed on this class of molecules.

We recommend that researchers interested in this compound consult specialized chemical research databases or consider initiating new computational studies to explore the properties of this compound.

Computational and Theoretical Studies on 3 Formyl 1h Pyrrolo 2,3 C Pyridine 7 Carbonitrile

Molecular Dynamics Simulations for Structural and Dynamic Properties

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility, stability, and intermolecular interactions of a compound like 3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile in various environments, such as in solution or interacting with a biological target.

Table 1: Hypothetical Parameters for Molecular Dynamics Simulation

ParameterDescriptionTypical Value/Software
Force Field A set of parameters to calculate the potential energy of the system.AMBER, CHARMM, GROMOS
Solvent Model Explicit or implicit representation of the solvent.TIP3P, SPC/E (for water)
Ensemble Statistical mechanics ensemble (e.g., NVT, NPT).NPT (constant pressure and temperature)
Temperature Simulation temperature.300 K (physiological temperature)
Pressure Simulation pressure.1 atm
Simulation Time Duration of the simulation.Nanoseconds (ns) to microseconds (µs)

The results from such simulations could elucidate how the formyl and carbonitrile groups influence the molecule's interactions with its environment, providing insights into its structural and dynamic properties.

Prediction and Validation of Spectroscopic Properties through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. bohrium.com These predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds. For molecules similar to this compound, such as formyl-pyridines and pyrrole (B145914) analogues, DFT calculations have been shown to accurately predict vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. nih.govnih.gov

The process involves optimizing the molecular geometry at a chosen level of theory and basis set (e.g., B3LYP/6-311G++). bohrium.com Following optimization, vibrational frequencies can be calculated, which correspond to the peaks in an IR or Raman spectrum. Similarly, time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which are observed in UV-Vis spectroscopy. bohrium.com

Table 2: Computationally Predicted Spectroscopic Data (Hypothetical)

Spectroscopic TechniquePredicted ParameterHypothetical Value
Infrared (IR) Spectroscopy C=O stretch (formyl)~1680-1700 cm⁻¹
C≡N stretch (carbonitrile)~2220-2240 cm⁻¹
N-H stretch (pyrrole)~3300-3400 cm⁻¹
¹³C NMR Spectroscopy C=O carbon (formyl)~180-190 ppm
C≡N carbon (carbonitrile)~115-120 ppm
UV-Vis Spectroscopy λmax (in ethanol)~280-320 nm

Validation of these computational predictions is achieved by comparing them with experimental data. Discrepancies between calculated and experimental values can often be explained by factors such as solvent effects or intermolecular interactions in the solid state, which are not always fully accounted for in gas-phase calculations. nih.gov

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Methodologies

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical methods that aim to correlate the chemical structure of a compound with its reactivity or physical properties. These models are built by calculating a set of molecular descriptors for a series of related compounds and then using regression analysis to find a mathematical relationship with an experimentally determined property.

For classes of compounds including pyridine (B92270) derivatives, QSPR studies have been used to model properties like lipophilicity, which is crucial for drug development. kg.ac.rs In a hypothetical QSPR study for a series of substituted 1H-pyrrolo[2,3-c]pyridines, including this compound, one would first calculate various molecular descriptors.

Table 3: Examples of Molecular Descriptors for QSPR/QSRR

Descriptor TypeExamples
Topological Wiener index, Balaban J index
Geometrical Molecular surface area, molecular volume
Electronic Dipole moment, HOMO/LUMO energies
Constitutional Molecular weight, number of hydrogen bond donors/acceptors

These descriptors would then be used to build a model to predict a specific property, for instance, the inhibitory activity against a particular enzyme. The predictive power of the resulting model is then evaluated using statistical validation techniques. Such models can be instrumental in designing new derivatives with improved properties.

Advanced Analytical Methodologies for Characterization of 3 Formyl 1h Pyrrolo 2,3 C Pyridine 7 Carbonitrile and Its Derivatives

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of 3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile. Unlike standard mass spectrometry, HRMS provides the exact mass of the parent ion with high precision (typically to within 5 ppm), which allows for the determination of its elemental composition. This capability is crucial for confirming the molecular formula and distinguishing the target compound from potential isobaric impurities or isomers.

For this compound, the molecular formula is C₉H₅N₃O. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would measure the mass of the protonated molecule, [M+H]⁺. The precise measurement allows for confident confirmation of the elemental formula, a critical first step in structural verification. researchgate.netsemanticscholar.orgbeilstein-journals.org This technique is routinely applied in the analysis of related azaindole and pyrrolopyridine scaffolds to validate synthetic products. nih.govnih.gov

Molecular FormulaIon SpeciesCalculated Exact MassTypical Observed Mass (ppm error)
C₉H₅N₃O[M+H]⁺172.05054< 172.0514 (5 ppm)
C₉H₅N₃O[M+Na]⁺194.03248< 194.0334 (5 ppm)

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used method for elucidating the detailed molecular structure of organic compounds in solution. omicsonline.org For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive information about the chemical environment, connectivity, and spatial relationships of all atoms in the molecule. ajol.infonih.gov

One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra offer primary data for structural assessment.

¹H NMR Spectroscopy : The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment (chemical shift, δ), and their proximity to other protons (spin-spin coupling, J). For this compound, key expected signals include a highly deshielded singlet for the formyl proton (-CHO) above δ 10.0 ppm, a broad singlet for the pyrrole (B145914) N-H proton, and distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) for the protons on the bicyclic ring system. semanticscholar.orgnih.gov

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Characteristic signals for the target compound would include the formyl carbon (C=O) resonating at a downfield shift (δ > 180 ppm), the nitrile carbon (-C≡N) around δ 115-120 ppm, and a series of signals in the aromatic region (δ 100-150 ppm) corresponding to the carbons of the pyrrolo[2,3-c]pyridine core. nih.govresearchgate.netmdpi.com

Table 2. Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
Atom PositionTechniqueExpected Chemical Shift (ppm)Notes
Formyl-H¹H NMR> 10.0Singlet, deshielded by carbonyl group.
¹H NMR> 11.0Broad singlet, solvent dependent.
¹H NMR7.0 - 9.0Multiple signals with characteristic couplings.
¹³C NMR> 180Carbonyl carbon.
¹³C NMR100 - 150Multiple signals for ring carbons.
¹³C NMR115 - 120Quaternary carbon, often low intensity.

When 1D NMR spectra are complex or ambiguous, 2D NMR techniques are employed to establish definitive atomic connectivity. omicsonline.orgweebly.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin coupling networks, revealing which protons are adjacent to one another (typically separated by 2-3 bonds). It is essential for assigning the protons on the pyridine (B92270) and pyrrole rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton with its directly attached carbon atom. This technique is fundamental for assigning the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is arguably the most critical 2D NMR experiment for elucidating the structure of novel compounds. It shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). For the target molecule, HMBC would be used to:

Confirm the position of the formyl group by showing a correlation from the formyl proton to carbons C2 and C3 of the pyrrole ring.

Confirm the position of the nitrile group by observing correlations from nearby protons to the quaternary nitrile carbon.

Establish the connectivity between the pyrrole and pyridine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, irrespective of their bonding connectivity. It is valuable for confirming stereochemistry and the conformation of flexible side chains in derivatives.

While solution-state NMR characterizes molecules in an isotropic environment, solid-state NMR (ssNMR) provides information about the compound in its crystalline or amorphous solid form. mdpi.com Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), ssNMR can be used to study polymorphism (the existence of different crystal forms), which is critical in pharmaceutical development. researchgate.netnih.gov It can also provide insights into intermolecular interactions, molecular packing, and the structure of insoluble derivatives or polymers where solution NMR is not feasible.

X-ray Crystallography and Single Crystal Diffraction for Absolute Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure. researchgate.net This technique requires a single, high-quality crystal of the compound. When successful, it provides precise data on bond lengths, bond angles, and torsional angles, confirming the exact atomic connectivity and constitution of this compound. nih.govresearchgate.net

Furthermore, the resulting crystal structure reveals detailed information about intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking, which govern the crystal packing arrangement. This information is invaluable for understanding the material's physical properties. For related azaindole derivatives, X-ray crystallography has been essential for confirming structures and guiding further molecular design. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov These techniques are complementary and probe the vibrational modes of molecular bonds.

FT-IR Spectroscopy : For this compound, the FT-IR spectrum would display characteristic absorption bands confirming the key functional groups. These include a sharp, intense band for the nitrile (C≡N) stretch, a strong band for the formyl carbonyl (C=O) stretch, and a band corresponding to the pyrrole N-H stretch. researchgate.netresearchgate.net

Raman Spectroscopy : Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would provide complementary information, especially for the C=C and C=N vibrations within the aromatic rings and the C≡N stretch. scialert.netnih.gov

Table 3. Key Expected Vibrational Frequencies for this compound.
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity
Pyrrole N-HN-H Stretch3200 - 3400Medium, Broad
C-H Stretch3000 - 3100Medium
C≡N Stretch2220 - 2260Medium to Strong, Sharp
C=O Stretch1680 - 1710Strong, Sharp
Ring Stretch1400 - 1620Multiple, Medium to Strong

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for assessing the purity and achieving the separation of this compound. High-Performance Liquid Chromatography (HPLC) is a primary method employed for the analysis of related azaindole structures and is highly suitable for this compound.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of azaindole derivatives due to their moderate polarity. This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.

A representative HPLC method for a related 6-azaindole (B1212597) derivative involves a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724), and water. nih.gov The high-performance liquid chromatography (HPLC) analysis for related compounds has been performed on a Shimadzu HPLC system equipped with a UV/vis detector. nih.gov

Detailed Research Findings:

In studies involving 6-azaindole and 7-azaindole (B17877) derivatives, HPLC has been crucial for purity analysis. For instance, the analysis of certain azaindole-2-carboxamides utilized a reversed-phase C18 column with an isocratic mobile phase of acetonitrile and water in a 60:40 v/v ratio, operating at a flow rate of 1 mL/min. nih.gov

One significant challenge noted in the analysis of related azaindole compounds is their potential for low solubility in common organic solvents used for HPLC sample preparation, such as methanol (B129727) and acetone. nih.gov Researchers have encountered precipitation of azaindole analogs when aqueous media are introduced, which can complicate the preparation of samples and the generation of standard curves for quantitative analysis. nih.gov

Below is a table summarizing typical HPLC conditions used for the analysis of structurally similar azaindole compounds, which could serve as a starting point for developing a validated method for this compound.

ParameterCondition
Instrument Shimadzu HPLC LC20AB with SPD20A UV/vis Detector
Column Phenomenex reverse phase C18 (250x3 mm, 5 µm, 100Å)
Mobile Phase Acetonitrile and water (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV/vis

This table is based on methodologies reported for related 6-azaindole derivatives and serves as a representative example. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

The use of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound is less common. This is likely due to the compound's relatively high molecular weight and polarity, which can make it non-volatile and prone to thermal degradation at the high temperatures required for GC analysis. Derivatization could potentially make the compound more amenable to GC-MS analysis, but HPLC remains the more direct and widely applicable technique for purity and separation studies of this class of molecules.

Information regarding "this compound" is Not Available in Publicly Accessible Literature

Following a comprehensive search of publicly available scientific literature and chemical databases, there is insufficient information to generate a detailed article on the specific applications of the chemical compound This compound as outlined in the user's request.

The performed searches for the compound and its use in the specified areas—construction of complex polyheterocyclic scaffolds, material science chemistry (including polymers, functional materials, and supramolecular chemistry), development of catalytic ligands, and synthesis of chemical probes—did not yield specific research findings, data tables, or detailed discussions pertaining to this exact molecule.

While the broader class of compounds known as pyrrolopyridines (or azaindoles) is a subject of extensive research in medicinal chemistry and materials science, the specific isomer and substitution pattern of this compound does not appear in the retrieved scientific literature for the requested applications. The available literature focuses on other isomers such as 1H-pyrrolo[2,3-b]pyridine (7-azaindole), 1H-pyrrolo[3,2-c]pyridine, and other derivatives which possess different functional groups.

Due to the strict requirement to focus solely on "this compound" and to ensure scientific accuracy, it is not possible to construct the requested article without resorting to speculation or inaccurately applying findings from related but structurally distinct compounds.

Therefore, the content for the following sections and subsections could not be provided:

Applications of 3 Formyl 1h Pyrrolo 2,3 C Pyridine 7 Carbonitrile As a Building Block in Advanced Organic Synthesis

Synthesis of Advanced Chemical Probes and Tools

Further research and publication in the field of synthetic organic and materials chemistry may be required before a detailed account of this specific compound's applications can be written.

Future Directions and Emerging Research Areas for 3 Formyl 1h Pyrrolo 2,3 C Pyridine 7 Carbonitrile

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages for the production and derivatization of complex heterocyclic molecules like 3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile. nih.gov Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. uc.pt

Automated synthesis platforms can accelerate the exploration of the chemical space around the pyrrolopyridine core. researchgate.net By integrating flow reactors with automated purification and analysis systems, libraries of derivatives can be synthesized rapidly. This high-throughput approach is invaluable for structure-activity relationship (SAR) studies in drug discovery. For instance, the formyl group of the title compound could be subjected to a series of automated reductive amination reactions in a flow setup to generate a diverse library of amine derivatives for biological screening.

Table 1: Comparison of Batch vs. Potential Flow Synthesis for a Hypothetical Derivatization Step

Parameter Conventional Batch Synthesis Continuous Flow Synthesis Potential Advantages of Flow
Reaction Scale Milligram to gram Gram to kilogram per day High scalability and productivity. researchgate.net
Heat Transfer Limited by vessel surface area High surface-area-to-volume ratio Excellent temperature control, minimizing side reactions. uc.pt
Mixing Mechanical or magnetic stirring Efficient diffusive mixing Improved reaction homogeneity and reproducibility.
Safety Large volumes of reagents Small reactor volumes, contained system Reduced risk of thermal runaway and exposure to hazardous materials.
Process Control Manual or semi-automated Fully automated and integrated Precise control leading to higher consistency and purity.

| Cycle Time | Hours to days per batch | Minutes to hours for continuous production | Accelerated synthesis and optimization cycles. nih.gov |

Exploration of Photoredox Catalysis in Pyrrolopyridine Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under exceptionally mild conditions. beilstein-journals.org This methodology allows for the generation of radical intermediates that can participate in transformations that are difficult to achieve through traditional thermal methods. nih.gov The application of photoredox catalysis to the this compound core could unlock novel pathways for its functionalization.

Potential applications include:

C-H Functionalization: Direct modification of the C-H bonds on the pyridine (B92270) or pyrrole (B145914) ring to introduce alkyl, aryl, or trifluoromethyl groups.

Cross-Coupling Reactions: Coupling of the pyrrolopyridine core with various partners via photoredox-mediated pathways, potentially avoiding the need for pre-functionalized starting materials. beilstein-journals.org

Decarboxylative Couplings: Using carboxylic acids as radical precursors to introduce a wide array of substituents.

The unique reactivity of pyridinyl radicals, generated via single-electron reduction of pyridinium (B92312) ions, can be harnessed to achieve distinct regioselectivity compared to classical methods. nih.gov This approach opens the door to creating derivatives that were previously inaccessible.

Table 2: Potential Photoredox-Catalyzed Reactions for Pyrrolopyridine Core Functionalization

Reaction Type Potential Reagents Target Position Expected Product
Alkylation Alkyl-silicates, Carboxylic Acids C-H bonds on the aromatic core Alkylated pyrrolopyridine derivatives
Arylation Aryl diazonium salts C-H bonds on the aromatic core Arylated pyrrolopyridine derivatives
Trifluoromethylation CF₃SO₂Cl, Umemoto's reagent C-H bonds on the aromatic core Trifluoromethylated pyrrolopyridines

| Reductive Coupling | Activated alkenes, alkynes | Formyl group | Functionalized alcohol derivatives |

Advancements in Asymmetric Synthesis of Pyrrolopyridine Derivatives

The introduction of chirality is a critical step in the development of many therapeutic agents. While this compound is achiral, its derivatives can possess stereocenters. Future research will likely focus on developing asymmetric methods to synthesize enantiomerically pure pyrrolopyridine derivatives.

Key strategies could include:

Asymmetric Hydrogenation: Asymmetric hydrogenation of precursors or derivatives can establish chiral centers with high enantioselectivity. google.com For example, a C=C bond introduced at a specific position on the scaffold could be a substrate for such a reaction.

Chiral Catalysis: The use of chiral transition metal catalysts or organocatalysts to control the stereochemical outcome of reactions, such as additions to the formyl group or Michael additions to α,β-unsaturated derivatives.

Enantioselective C-H Functionalization: The direct installation of functional groups at prochiral C-H positions in a stereocontrolled manner is a cutting-edge area that could be applied to the pyrrolopyridine scaffold.

The development of robust asymmetric syntheses is crucial for investigating the differential biological activities of stereoisomers and for advancing promising candidates into clinical development.

Machine Learning and Artificial Intelligence Applications in Reaction Discovery and Optimization

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis and drug discovery. jetir.org These computational tools can analyze vast datasets of chemical reactions to predict outcomes, optimize conditions, and even propose novel synthetic routes. beilstein-journals.orgstanford.edu

For a molecule like this compound, AI and ML can be applied in several ways:

Retrosynthesis Planning: AI-powered tools can suggest multiple synthetic pathways, potentially identifying more efficient or cost-effective routes than those devised by human chemists.

Reaction Optimization: ML algorithms, particularly Bayesian optimization, can efficiently explore a large reaction parameter space (e.g., temperature, concentration, catalyst loading) to identify the optimal conditions for maximizing yield and minimizing impurities. nih.gov This is especially powerful when combined with automated synthesis platforms.

Property Prediction: Deep learning models can predict the physicochemical and biological properties of virtual derivatives, allowing researchers to prioritize the synthesis of compounds with the highest likelihood of success.

Table 3: Applications of AI/ML in the Research and Development of Pyrrolopyridine Derivatives

Application Area AI/ML Tool/Technique Specific Goal
Synthesis Design Retrosynthesis Algorithms Propose novel and efficient synthetic routes to the core scaffold and its analogs.
Process Chemistry Bayesian Optimization, Design of Experiments (DoE) Optimize reaction conditions (yield, purity, cost) for key synthetic steps. nih.gov
Lead Optimization Quantitative Structure-Activity Relationship (QSAR) models Predict the biological activity of new derivatives to guide synthesis efforts.

| New Reaction Discovery | Unsupervised Learning on Reaction Databases | Identify novel reaction patterns and apply them to the pyrrolopyridine core. |

Novel Reactivity Modes and Unexplored Transformations of the Pyrrolopyridine Core

The rich functionality of this compound provides a fertile ground for exploring novel chemical transformations. The interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring, along with the reactive aldehyde and nitrile groups, suggests numerous possibilities for currently unexplored reactions.

Future research could investigate:

Multicomponent Reactions: Designing one-pot reactions where the aldehyde, nitrile, or N-H group participate in cascade sequences to rapidly build molecular complexity.

Cycloaddition Reactions: Utilizing the pyrrolopyridine as a diene or dienophile in [4+2] or other cycloaddition reactions to construct novel fused ring systems.

Ring-Transformation Reactions: Investigating conditions that could induce rearrangement or expansion of the pyrrolopyridine core to access entirely new heterocyclic scaffolds.

Directed C-H Functionalization: Using the existing functional groups as directing groups to achieve regioselective C-H activation at otherwise unreactive positions on the aromatic core.

Unlocking new reactivity modes will not only expand the synthetic chemist's toolkit but also provide access to a wider diversity of molecular architectures for biological and materials science applications.

Table 4: Potential Unexplored Transformations of the Pyrrolopyridine Core

Functional Group Handle Proposed Reaction Type Potential Reagents Resulting Structure
Formyl & Nitrile Multicomponent Condensation Amines, Active Methylene (B1212753) Compounds Complex polycyclic heterocycles
Pyrrole N-H Transition-Metal Catalyzed Annulation Alkynes, Dienes Fused N-heterocyclic systems
Pyridine Ring Dearomatization/Functionalization Nucleophiles, Radical species Saturated or partially saturated sp³-rich scaffolds

| Nitrile Group | [3+2] Cycloaddition | Sodium Azide | Tetrazole-substituted pyrrolopyridines |

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3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
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3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.